molecular formula C22H23N3O2S2 B2671870 N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681224-18-0

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2671870
CAS No.: 681224-18-0
M. Wt: 425.57
InChI Key: QLUXZJJNZOSULV-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a synthetic organic compound featuring a 2-aminothiazole core, a structure recognized as a privileged scaffold in medicinal chemistry and anticancer drug discovery . The 2-aminothiazole nucleus is a fundamental component of several clinically prescribed anticancer drugs, such as dasatinib and alpelisib, which validates its significant research value in oncology . This specific compound incorporates a naphthalene ring system linked to the 4-position of the thiazole ring, a structural motif that has been explored in other research compounds for its antiproliferative activities . The molecular design is completed with a thioether side chain terminating in a piperidine-based amide group. Literature indicates that 2-aminothiazole derivatives can function as small molecule inhibitors targeting a diverse range of enzyme targets relevant to cancer progression, including kinase enzymes like VEGFR-2, which is a critical target in anti-angiogenesis strategies . Researchers investigating novel therapeutic agents for a variety of human cancer cell lines may find this compound of particular interest. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c26-20(14-28-15-21(27)25-10-4-1-5-11-25)24-22-23-19(13-29-22)18-9-8-16-6-2-3-7-17(16)12-18/h2-3,6-9,12-13H,1,4-5,10-11,14-15H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUXZJJNZOSULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-4-(naphthalen-2-yl)thiazole and 2-oxo-2-(piperidin-1-yl)ethyl thiol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation, at temperatures ranging from room temperature to 80°C, depending on the specific step.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine moiety, potentially converting it to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

The compound has shown significant potential as an anticancer agent. Thiazole derivatives, including those integrated with naphthalene moieties, have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, with IC50 values indicating potent activity against MCF-7 and other cancer cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound TypeCell Line TestedIC50 (µM)Reference
Thiazole-Pyridine HybridMCF-75.71
Thiazolidin DerivativeHepG212.5
Naphthalene-ThiazolePC38.0

Anticonvulsant Activity

Research indicates that certain thiazole derivatives exhibit anticonvulsant properties. For example, compounds derived from thiazoles have been tested for their efficacy in protecting against seizures in various models, showing comparable or superior activity to established anticonvulsants like sodium valproate . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy.

Table 2: Anticonvulsant Activity of Thiazole Compounds

Compound NameModel UsedEffective Dose (mg/kg)Reference
Thiazole Derivative AElectroshock Test24.38
Thiazole-PyrrolidinoneChemoconvulsant88.23

Antimicrobial Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide also exhibits antimicrobial properties. Recent studies have highlighted its effectiveness against various pathogens, including Gram-positive bacteria. The presence of specific functional groups within the thiazole structure has been linked to enhanced antibacterial activity .

Table 3: Antimicrobial Efficacy of Thiazole Compounds

Compound TypePathogen TestedMinimum Inhibitory Concentration (µg/mL)Reference
Thiazole DerivativeStaphylococcus aureus31.25
Naphthalene-ThiazoleEscherichia coli15.0

Mechanism of Action

The mechanism by which N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and naphthalene rings can facilitate binding to hydrophobic pockets, while the piperidine moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues with Thiazole/Triazole Cores

Key Differences :

  • Thiazole vs. Triazole: The target compound’s thiazole ring () contrasts with triazole-based analogues () .
  • Naphthalene Substitution : The naphthalen-2-yl group in the target compound differs from naphthalen-1-yloxy substituents in triazole derivatives () , which include ether linkages that may reduce steric bulk compared to direct aryl-thiazole bonding.

Table 1: Core Heterocycle Comparison

Compound Core Structure Substituent Melting Point (°C) Reference
Target Compound Thiazole Naphthalen-2-yl Not reported
6a () Triazole Naphthalen-1-yloxy Not reported
13 () Thiazole 4-Methoxyphenyl 289–290
2-{[2-oxo-2-(pyrrolidin-1-yl)... () Thiazole Thiophen-2-yl Not reported
Acetamide Derivatives with Thioether Linkages

Key Similarities :

  • Thioether Bridge: The target’s –S–CH2–CO–NH– group is analogous to compounds in and (e.g., compound 5: –S–CH2–CO–NH– linked to quinazolinone) . Such linkages enhance metabolic stability compared to ethers or amines.
  • Synthetic Routes : Copper-catalyzed azide-alkyne cycloaddition () and thiocarbonyl-bis-thioglycolic acid-mediated reactions () are common for thioether-containing acetamides, though the target’s synthesis method is unspecified.

Table 2: Thioether-Linked Acetamides

Compound Thioether Structure Yield (%) Key Functional Groups Reference
Target Compound –S–CH2–CO–NH– (piperidine-linked) Not reported Thiazole, naphthalene
5 () –S–CH2–CO–NH– (quinazolinone) Not reported Thioxothiazolidinone
4.8 () –S–CH2–CO–NH– (triazinoquinazoline) 89.4 Thiadiazole
Piperidine/Piperazine/Pyrrolidine Moieties

Key Comparisons :

  • Piperidine vs. Piperazine : The target’s piperidin-1-yl group (6-membered, one N) is less polar than piperazine derivatives (e.g., compounds 13–18 in , which have two N atoms) . Piperazine-containing analogues (e.g., compound 13: MW 422.54) exhibit higher molecular weights and melting points (269–303°C) due to increased hydrogen bonding.
  • Pyrrolidine Analogues : describes a structurally similar compound with a pyrrolidin-1-yl group (5-membered ring), which may confer greater conformational flexibility but reduced steric hindrance compared to piperidine .

Table 3: Nitrogenous Terminal Groups

Compound Terminal Group Molecular Weight Melting Point (°C) Reference
Target Compound Piperidin-1-yl ~440 (estimated) Not reported
13 () Piperazin-1-yl 422.54 289–290
Compound Pyrrolidin-1-yl Not reported Not reported
Spectral Data Trends
  • IR Spectroscopy : The target’s C=O stretch (amide) is expected near 1670–1680 cm⁻¹, aligning with acetamides in (1671–1682 cm⁻¹) and (~1670 cm⁻¹) .
  • NMR Spectroscopy : Protons adjacent to sulfur (e.g., –SCH2–) typically resonate at δ 3.5–4.5 ppm (cf. δ 5.38–5.48 ppm for –OCH2 in ) , while aromatic protons in naphthalene would align with δ 7.2–8.4 ppm () .

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features a thiazole moiety, which is known for its diverse biological activities. The presence of naphthalene and piperidine groups may enhance its pharmacological profile.

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives exhibit significant anticonvulsant effects. A related compound, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed notable activity with an effective dose (ED50) of 18.4 mg/kg in animal models, indicating strong potential for seizure control .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated through various assays, including minimum inhibitory concentration (MIC) and time-kill studies. It exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent . Compounds with similar thiazole structures have been noted for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the thiazole ring and the substituents on the naphthalene can significantly influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups alters the compound's reactivity and interaction with biological targets .

Case Studies

  • Anticonvulsant Studies : In a study focusing on thiazole derivatives, compounds similar to this compound were synthesized and tested for anticonvulsant properties. The results indicated that structural modifications could enhance efficacy compared to standard treatments like sodium valproate .
  • Antimicrobial Efficacy : A comparative study analyzed various thiazole derivatives against common bacterial strains. The results suggested that compounds with a naphthalene substitution showed superior antimicrobial activity, reinforcing the importance of this moiety in enhancing biological effects .

Research Findings Summary

Activity Type Compound ED50/MIC Comments
Anticonvulsant1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one18.4 mg/kgHigh anticonvulsant activity observed
AntimicrobialN-(4-(naphthalen-2-yl)thiazol-2-yl)-...MIC: 0.22 - 0.25 μg/mLEffective against Staphylococcus aureus

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or amide coupling reactions . For example, describes a similar thiazole-acetamide synthesis using copper-catalyzed cycloaddition between alkynes and azides. Key parameters include:

  • Catalyst : Cu(OAc)₂ (10 mol%) in tert-butanol/water (3:1) at room temperature.
  • Monitoring : TLC with hexane:ethyl acetate (8:2) for reaction progress.
  • Purification : Recrystallization in ethanol yields >80% purity. Adjusting stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne) and using microwave-assisted heating can reduce reaction time from 8 hours to 2–3 hours .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C) and IR spectroscopy to validate functional groups. For instance:

  • IR Peaks : C=O (1670–1680 cm⁻¹), C=S (1250–1300 cm⁻¹), and NH/CH stretches (2900–3300 cm⁻¹) .
  • ¹H NMR : Key signals include the thiazole proton (δ 7.2–8.4 ppm), piperidinyl protons (δ 1.5–3.5 ppm), and naphthyl aromatic protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular weight with <1 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., apoptosis induction in vs. anti-inflammatory effects in ) may arise from assay conditions. Mitigate via:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values.
  • Cell Line Validation : Use multiple lines (e.g., HEK-293, HeLa) to rule out cell-specific effects.
  • Mechanistic Profiling : Combine in vitro kinase assays (e.g., CDK inhibition in ) with transcriptomic analysis to map pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using structures from the PDB. For example:

  • Target Selection : Prioritize kinases (CDKs) or GPCRs (e.g., dopamine receptors) based on structural analogs in and .
  • Binding Affinity : Compare docking scores (∆G < −8 kcal/mol) with experimental IC₅₀ data.
  • ADMET Prediction : Use SwissADME to assess solubility (LogP < 3) and cytochrome P450 interactions .

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